

Crystal Structure and Chemical Characterization

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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The solid-state structure of the compound often referred to as "4-AcO-EPT fumarate" has been precisely determined through single-crystal X-ray diffraction. Contrary to prior assumptions, the crystalline form is a complex consisting of **bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate-fumaric acid (1/1)** [1] [2].

Key Crystallographic Data [1]

Parameter	Description
Chemical Formula	$2C_{17}H_{25}N_2O_2^+ \cdot C_4H_2O_4^{2-} \cdot C_4H_4O_4$
Crystal System	Triclinic
Space Group	P1
Asymmetric Unit	One 4-AcO-EPT cation, one half of a fumarate dianion, one half of a fumaric acid molecule
Hydrogen Bonding	N—H \cdots O and O—H \cdots O bonds form infinite chains along the [001] direction

Structural Details:

- **Cation:** The 4-AcO-EPT cation is singly protonated. The indole ring system is nearly planar, and the ethyl-propyl amino arm exhibits disorder over two orientations [1].
- **Anions:** The full fumarate dianion and the full fumaric acid molecule are each generated by crystallographic inversion symmetry, and both are nearly planar [1].

This structural characterization is critical as it corrects previous misidentifications of the material as a simple fumarate or hydrofumarate salt, an error that can compromise downstream research data [2].

Pharmacological Profile and Experimental Data

4-AcO-EPT is studied as a putative prodrug for the psychedelic analogue 4-HO-EPT. The data below summarizes its known pharmacological activity.

In Vitro Functional Activity and Binding at 5-HT_{2A} Receptors [1] [3]

Compound	5-HT _{2A} EC ₅₀ (nM)	Relative Efficacy	In Vivo HTR Potency
4-AcO-EPT	24.0	Partial Agonist	Active (prodrug)
4-HO-EPT (metabolite)	4.24	Substantial Agonist	Not Specified
Psilocin (4-HO-DMT)	~4-24 nM (literature range)	Full Agonist	Active

Key Findings:

- **Prodrug Behavior:** O-acetylation reduces *in vitro* 5-HT_{2A} potency by about 10- to 20-fold compared to the 4-hydroxy analog, but has little effect on *in vivo* potency in the mouse head-twitch response (HTR) assay. This supports the hypothesis that 4-AcO-EPT acts as a prodrug that is deacetylated *in vivo* to the active metabolite 4-HO-EPT [3].
- **Increased Metabolic Efficiency:** Compared to psilocybin, the acetate ester (psilacetin/4-AcO-DMT) hydrolyzes about forty times faster *in vitro*, suggesting 4-AcO-EPT may also be a more efficient prodrug for delivering the active 4-hydroxy compound [1].

Detailed Experimental Protocols

For reproducibility, here are the methodologies cited in the research.

1. Synthesis and Crystallization [1]

- **Procedure:** Crystals of the title compound were grown via slow evaporation of an aqueous solution of commercially sourced '4-AcO-EPT fumarate' from a chemical supplier.
- **Key Technique:** The definitive chemical characterization was achieved through **single-crystal X-ray diffraction**.

2. In Vitro Functional Assay [3]

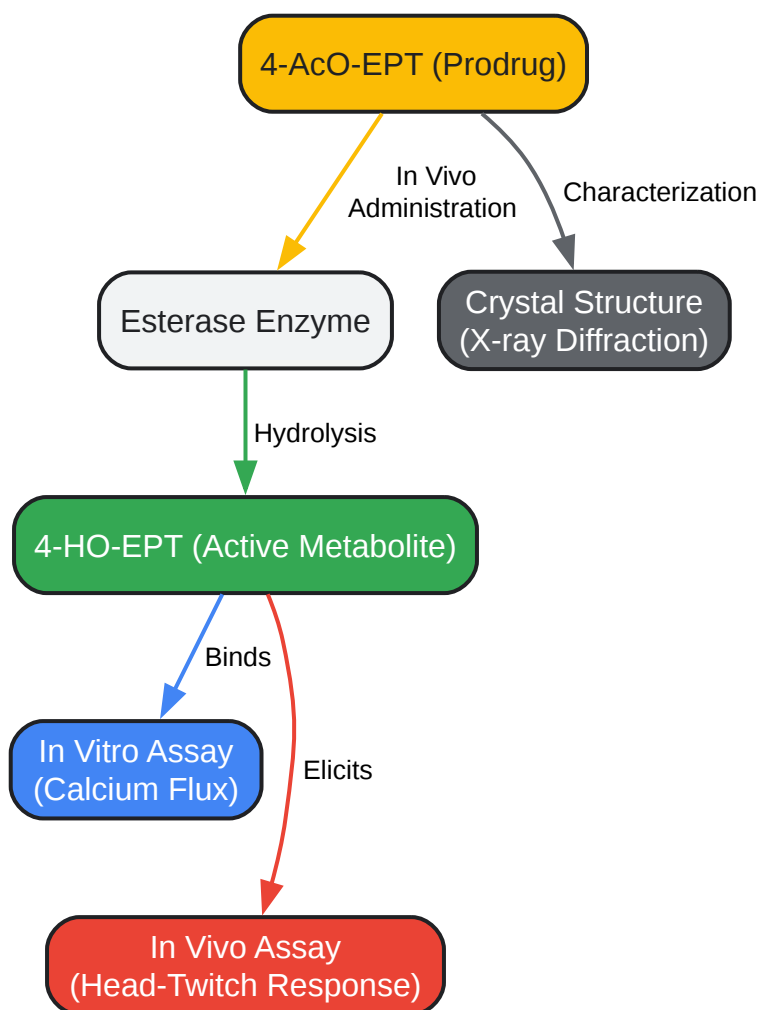
- **Objective:** To assess functional activation at serotonin receptors.
- **Method:** **Calcium mobilization assays** were conducted in cells expressing human 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors. Cells are loaded with a calcium-sensitive fluorescent dye. Agonist application induces receptor-mediated calcium release, which is measured as a fluorescence change. Dose-response curves are generated to determine EC₅₀ values and efficacy.
- **Application:** This protocol was used to determine the functional activity data for 4-AcO-EPT and its analogs presented in the table above.

3. In Vivo Behavioral Assay (Head-Twitch Response) [3]

- **Objective:** To measure 5-HT_{2A} receptor activation in a live animal model, which is a behavioral proxy for human hallucinogenic effects.
- **Method:**
 - **Animals:** Male C57BL/6J mice.
 - **Dosing:** Test compounds are dissolved in saline or a tartaric acid/water solution and administered intraperitoneally.
 - **Measurement:** Following drug administration, the number of spontaneous head-twitches is recorded by an observer or an automated system over a defined period. A dose-response relationship is established to determine behavioral potency.

Pathways and Relationships Visualized

The following diagram illustrates the prodrug metabolism and research workflow for 4-AcO-EPT.



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Research Implications Summary

The precise characterization of 4-AcO-EPT's crystal structure corrects prior literature and ensures the accuracy of future pharmacological studies [1] [2]. Its well-defined prodrug behavior, with efficient conversion to the active 4-HO-EPT metabolite, makes it a valuable compound for investigating structure-activity relationships within the tryptamine class and for developing potential psychedelic therapeutics [1] [3].

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